Product packaging for diiodocopper(Cat. No.:CAS No. 13767-71-0)

diiodocopper

Cat. No.: B078799
CAS No.: 13767-71-0
M. Wt: 317.35 g/mol
InChI Key: GBRBMTNGQBKBQE-UHFFFAOYSA-L
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Description

Diiodocopper (CuI₂), also known as copper(II) iodide, is an inorganic compound of significant interest in materials science and synthetic chemistry research. Its primary research value lies in its role as a potent catalyst and precursor in cross-coupling reactions, such as the Ullmann-type condensation, for forming carbon-heteroatom and carbon-carbon bonds, which are pivotal in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. Furthermore, its semiconducting properties make it a valuable material for investigating and developing novel p-type semiconductors, transparent conductive films, and solid-state devices. The mechanism of action in catalytic cycles typically involves the copper center undergoing redox cycling between the +1 and +2 oxidation states, facilitating electron transfer processes that drive the coupling of organic substrates. Researchers also utilize this compound as a key precursor for the synthesis of other copper-containing complexes and nanomaterials, and as an active component in solid-state ion-conducting glasses. This high-purity reagent is offered to support advanced investigative work in these cutting-edge fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuI2 B078799 diiodocopper CAS No. 13767-71-0

Properties

IUPAC Name

diiodocopper
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRBMTNGQBKBQE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065619
Record name Copper iodide (CuI2)
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Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13767-71-0
Record name Cupric iodide
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Record name Cupric iodide
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Record name Copper iodide (CuI2)
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Record name Copper iodide (CuI2)
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Record name CUPRIC IODIDE
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Synthetic Methodologies for Diiodocopper Compounds

Optimization Parameters in Diiodocopper Synthesis

Stoichiometric Control and Precursor Reactivity

The precise control of stoichiometry is a fundamental principle in the synthesis of this compound compounds, directly influencing the yield and purity of the final product. The molar ratio of copper to iodine precursors is a critical parameter that must be optimized to prevent the formation of unwanted byproducts. For instance, in the direct reaction of copper metal with iodine, systematically varying the iodine stoichiometry from a 1:1 to a 1:2 molar ratio is a key step in optimizing the synthesis.

The reactivity of the chosen precursors also plays a pivotal role. Different copper sources, such as copper(I) or copper(II) salts, exhibit varying reactivities that can be leveraged to control the reaction pathway. For example, the synthesis of copper(I) amidinates, which can serve as precursors for copper deposition, involves the use of copper(I) compounds. The choice of precursor can also influence the formation of different phases or crystal structures of the this compound material.

In the synthesis of related copper compounds, such as copper bis-ketoiminates, the reactivity of the copper halide precursor (e.g., CuCl₂, CuBr₂, CuI₂) and the timing of the addition of other reactants are crucial for obtaining good yields and avoiding the formation of insoluble byproducts. Similarly, studies on the synthesis of copper nanocrystals have shown that tuning the reactivity of the copper precursor complex, for instance by using different phosphine (B1218219) ligands, allows for the modulation of the final nanocrystal shape.

The following table summarizes the impact of stoichiometric variations on the synthesis of this compound, based on common synthetic routes:

Copper Precursor Iodine Source Stoichiometric Ratio (Cu:I) Observed Outcome
Copper MetalIodine1:1 to 1:2Optimization of this ratio is crucial for maximizing yield and purity.
Copper SulfatePotassium IodideVariesCan lead to the precipitation of copper iodide.
Copper(II) SulfatePotassium IodideVariesInitially forms copper(II) iodide, which decomposes to copper(I) iodide and iodine.

Solvent Systems and Reaction Media Engineering

The choice of solvent is a powerful tool in directing the outcome of chemical reactions, and the synthesis of this compound compounds is no exception. Solvents can influence reaction rates, product selectivity, and even the crystalline phase of the final material through their polarity, coordinating ability, and capacity for hydrogen bonding.

In the synthesis of this compound, anhydrous solvents like acetonitrile (B52724) are often employed to prevent the oxidation of copper(I). The polarity of the solvent can significantly affect the reaction kinetics. For many reactions, an increase in solvent polarity can accelerate the rate if the transition state is more polar than the reactants. This is because polar solvents can stabilize charged intermediates and transition states.

The engineering of reaction media extends beyond simple solvent selection to include the use of additives or co-solvents to fine-tune the reaction environment. For instance, in the synthesis of certain organometallic copper precursors, the use of specific solvent systems like 2,2,2-trifluoroethanol (B45653) has been shown to be effective. The dielectric constant of the solvent is another important property that can be correlated with reaction rates.

The influence of different solvent systems on the synthesis of copper compounds is highlighted in the table below:

Reaction Type Solvent System Effect on Reaction
General SynthesisAnhydrous AcetonitrilePrevents oxidation and is a common choice for direct reactions.
Phospho Group TransferAqueous Ethanol vs. Pure EthanolReactions can proceed via different mechanisms and at significantly different rates.
Solvolysis of Dianiontert-Butyl Alcohol, tert-Amyl AlcoholSignificant rate enhancements compared to water, suggesting a different reaction mechanism.
Synthesis of Alkynyl Hydrazones2,2,2-Trifluoroethanol (TFE)Identified as an effective solvent in optimization studies.

Control of Purity and Phase Selectivity in this compound Materials

Achieving high purity and the desired crystal phase are paramount in the synthesis of this compound materials for specific applications. The control over these aspects is a culmination of the careful management of stoichiometry, precursor reactivity, and the reaction medium.

X-ray diffraction (XRD) is a primary analytical technique used to monitor the purity and identify the crystalline phase of the synthesized material. For instance, XRD can be used to detect the presence of unreacted starting materials or undesired phases. In the synthesis

Computational Chemistry and Theoretical Modelling of Diiodocopper

Quantum Mechanical Approaches to Diiodocopper Electronic Structure

Quantum mechanics is the foundation for understanding the electronic structure of atoms and molecules. northwestern.edumdpi.com By solving quantum mechanical equations, the wavefunctions and energy levels of electrons within a molecule can be determined, providing a complete description of its electronic properties. northwestern.eduuchicago.edu For complex systems, particularly those involving transition metals like copper, these calculations can be computationally demanding. uchicago.edumarcelswart.eu

Ab Initio Methods for Ground and Excited States

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameters. uni-muenchen.dersc.org These methods are used to solve the electronic Schrödinger equation to obtain information about the ground and excited electronic states of a molecule. northwestern.eduuni-muenchen.deresearchgate.net

Key characteristics of ab initio methods include:

Systematic Improvability: The accuracy of the calculation can be systematically improved by using larger basis sets and more sophisticated treatments of electron correlation.

Hierarchy of Methods: There is a well-defined hierarchy of ab initio methods, from the foundational Hartree-Fock (HF) theory to more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled-Cluster (CC) theory. aps.org

For a theoretical molecule like this compound, these methods could be employed to calculate its potential energy surface, determine the geometry of its ground state, and predict the energies and properties of its electronically excited states. uni-muenchen.dersc.orgaps.org Coupled-cluster calculations, for instance, have been successfully used to determine the ground-state energy and excited-state properties of complex nuclei. aps.org

Table 1: Overview of Common Ab Initio Methods

Method Description Typical Application
Hartree-Fock (HF) A mean-field approach that treats each electron as moving in the average field of all other electrons. It neglects electron correlation. Initial geometry optimizations, reference for more advanced methods.
Møller-Plesset Perturbation Theory (MPn) Adds electron correlation to the HF result through perturbation theory (e.g., MP2, MP3, MP4). Calculation of interaction energies and improved molecular properties. rsc.org
Configuration Interaction (CI) A variational method that includes excited electronic configurations to account for electron correlation. Full CI is exact for a given basis set but computationally very expensive. High-accuracy calculations for small molecules; understanding excited states. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying large molecules and transition metal complexes. marcelswart.eu Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. nih.gov This approach is generally less computationally expensive than highly correlated ab initio methods, allowing for the study of larger and more complex systems. marcelswart.eu

DFT calculations are widely used to determine a range of molecular properties:

Optimized Geometries: Finding the lowest energy structure of a molecule. rsc.org

Vibrational Frequencies: Predicting infrared and Raman spectra.

Thermodynamic Properties: Calculating enthalpies, entropies, and Gibbs free energies.

Electronic Properties: Determining HOMO-LUMO gaps, ionization potentials, and electron affinities. mdpi.com

For copper complexes, DFT methods have been successfully applied to predict redox potentials, analyze electronic structures, and understand reaction mechanisms. nih.govrsc.org In the case of this compound, DFT calculations using hybrid functionals (e.g., B3LYP) and appropriate basis sets (e.g., LANL2DZ for Cu and I) have been suggested as a methodology to predict its thermodynamic stability and ligand-binding energetics. Studies on the more stable copper(I) iodide (CuI) have used DFT with different approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), to investigate its structural properties. researchgate.net

Table 2: Common DFT Functionals for Transition Metal Systems

Functional Type Examples Description
GGA (Generalized Gradient Approximation) PBE, BLYP Depends on the local electron density and its gradient. Generally provides good structural parameters. researchgate.net
Hybrid GGA B3LYP, PBE0 Incorporates a percentage of exact Hartree-Fock exchange, often improving accuracy for energetic properties. nih.gov
Meta-GGA TPSS, M06-L Includes the kinetic energy density in addition to the density and its gradient.
Hybrid Meta-GGA M06, M06-2X A hybrid functional that also includes the kinetic energy density, often providing high accuracy for a broad range of applications. nih.gov

| Range-Separated | CAM-B3LYP, LRC-ωPBEh | Splits the Hartree-Fock exchange contribution into short-range and long-range parts, which is useful for describing charge-transfer excitations. nih.govrsc.org |

Bonding Analysis in this compound Compounds

Beyond calculating energies and structures, computational methods can provide deep insights into the nature of chemical bonding. For this compound and related compounds, bonding analysis techniques can quantify the degree of covalency versus ionicity, identify orbital interactions, and decompose interaction energies into physically meaningful components.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique that transforms the calculated wavefunction into a localized form that corresponds to the familiar Lewis structure concepts of chemical bonding, such as core electrons, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This method provides an intuitive chemical picture of bonding by identifying the optimal, "natural" Lewis structure with the highest possible percentage of electron density. wikipedia.org

Key insights from NBO analysis include:

Hybridization and Bond Composition: NBO determines the composition of bonds in terms of natural hybrid orbitals (NHOs) on each atom (e.g., sp³, sp²). uni-muenchen.de

Delocalization Effects: Departures from the idealized Lewis structure are analyzed via second-order perturbation theory. uni-muenchen.dewisc.edu This reveals stabilizing donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonds). uni-muenchen.dewisc.edu The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. wisc.edu

In the context of a this compound species, NBO analysis could be used to characterize the Cu-I bonds, determining their polarization and the hybridization of the copper and iodine atoms. It would also reveal important delocalization effects, such as donation from iodine lone pairs into empty orbitals on the copper atom.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous definition of atoms and chemical bonds based solely on the topology of the electron density (ρ), which is a quantum observable. wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins, where each basin contains exactly one nucleus that acts as an attractor for the electron density. wikipedia.orguni-rostock.de

The analysis focuses on the critical points of the electron density, where the gradient of ρ is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. wikipedia.orguni-rostock.de The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. researchgate.net

Table 3: QTAIM Parameters at the Bond Critical Point (BCP)

Parameter Symbol Chemical Interpretation
Electron Density ρ(r) A measure of the electron accumulation between nuclei. Its magnitude correlates with the bond order or strength.
Laplacian of Electron Density ∇²ρ(r) Indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of ionic bonds and weak interactions).

For a this compound compound, QTAIM analysis would allow for an unambiguous characterization of the Cu-I bond, quantifying its covalent and ionic character based on the topological properties of its electron density. researchgate.net

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a powerful method used to partition the total interaction energy (ΔE_int) between two or more molecular fragments into physically meaningful components. nih.govresearchgate.netyoutube.comchemrxiv.org This provides a quantitative understanding of the factors driving bond formation and intermolecular interactions.

A typical EDA scheme decomposes the interaction energy into several terms:

ΔE_els (Electrostatic): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli (Pauli Repulsion): Also known as exchange-repulsion, this term arises from the destabilizing interaction between electrons of the same spin when the fragments are brought together. It is a consequence of the Pauli exclusion principle. nih.govchemrxiv.org

ΔE_orb (Orbital Interaction): This stabilizing term accounts for the relaxation of the fragment orbitals in the presence of each other, including polarization (the distortion of each fragment's electron cloud) and charge transfer (the flow of electrons between fragments). youtube.com

ΔE_disp (Dispersion): This term represents the attractive interaction arising from instantaneous correlated fluctuations in the electron distributions of the fragments.

For this compound, considered as the interaction between a Cu²⁺ cation and two I⁻ anions, EDA could precisely quantify the contributions of electrostatic attraction, Pauli repulsion, and orbital interactions (covalency) to the stability of the Cu-I bonds.

Table 4: Compound Names Mentioned

Compound Name Chemical Formula
This compound CuI₂
Copper(I) iodide CuI

Molecular Dynamics (MD) and Monte Carlo Simulations of this compound Systems

Computational simulation techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) methods are powerful tools for investigating the behavior of this compound (CuI₂) and related copper iodide systems at an atomic level. These methods provide insights into the dynamic properties, structural arrangements, and phase behaviors that are often difficult to access through experimental means alone.

Simulating this compound Behavior in Condensed Phases and Interfaces

Ab Initio Molecular Dynamics (AIMD) simulations are particularly useful for studying the behavior of copper iodide systems in condensed phases. AIMD allows for the investigation of structural stability and dynamics at various temperatures. For instance, simulations of monolayer β-copper(I) iodide (β-CuI) have been conducted to understand its stability and phase transitions. By analyzing atomic trajectories, mean square displacements (MSDs), and potential energy fluctuations at different temperatures, researchers can characterize the phase of the material. arxiv.org

Monte Carlo simulations have also been employed to study copper-halide systems, particularly in the context of electrodeposition and the structure of aqueous solutions. nih.govrsc.org These simulations can model the complex interactions between ions in solution, helping to understand the formation of various copper-chloride complexes. rsc.org While specific MC simulations for "this compound" are not extensively documented in readily available literature, the methodologies applied to other copper halides are directly transferable for studying CuI₂ behavior in solution or at interfaces. Such simulations could elucidate the formation of complex copper iodide species and their behavior at solid-liquid or liquid-vapor interfaces.

Exploring Conformational Dynamics and Phase Transitions

Copper(I) iodide is known for its rich phase diagram, existing in three primary crystalline forms: γ-CuI (zinc blende structure below 390 °C), β-CuI (wurtzite structure between 390 and 440 °C), and α-CuI (rock salt structure above 440 °C). wikipedia.orgresearchgate.net Computational methods are crucial for understanding the mechanisms and temperatures of these phase transitions.

AIMD simulations have been successfully used to explore the phase transitions of monolayer β-CuI. arxiv.org These simulations show that monolayer β-CuI is stable at room temperature. As the temperature increases, it transitions into a superionic state at around 500 K and subsequently into a liquid, disordered phase at temperatures of 700 K and 900 K. arxiv.org The transition temperatures can be identified by analyzing the diffusion coefficients calculated from the mean square displacements of the copper and iodine ions. arxiv.org Theoretical studies also focus on the phase diagram of Cu-I binaries, particularly in copper-poor compositions, revealing how interactions between copper vacancies can stabilize non-stoichiometric phases. semanticscholar.orgresearchgate.net

The table below summarizes the findings from AIMD simulations on the phase transitions of monolayer β-CuI.

Temperature (K)System PhaseKey Observations from Simulation
300SolidStable potential energy, ordered crystal structure.
500SuperionicIncreased diffusion of Cu ions, stable potential energy.
700LiquidSignificant fluctuations in potential energy, disordered structure.
900LiquidHigh ionic mobility, significant potential energy fluctuations.

This table is based on data from AIMD simulations of monolayer β-CuI. arxiv.org

Computational Thermochemistry of this compound Reactions

Computational thermochemistry plays a vital role in understanding the stability, reactivity, and energetics of chemical reactions involving this compound. nih.gov Methods like Density Functional Theory (DFT) are used to calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for various reaction pathways. nih.govbeilstein-journals.org

For instance, DFT calculations have been extensively used to investigate the mechanisms of copper-catalyzed reactions, such as tandem arylation–cyclization reactions. beilstein-journals.orgbeilstein-journals.orgzendy.io In these studies, researchers compute the free energy profiles for different possible reaction routes to determine the most favorable pathway. beilstein-journals.orgbeilstein-journals.org The calculations can identify transition states and intermediates, providing activation free energy barriers for each step. beilstein-journals.orgbeilstein-journals.org

While specific studies on the thermochemistry of "this compound" (CuI₂) reactions are less common due to its instability, the computational methodologies are directly applicable. Theoretical studies could predict the thermodynamics of its formation, decomposition (2 CuI₂ → 2 CuI + I₂), and its reactions with other species. By calculating the Gibbs free energy changes (ΔG), one can determine the spontaneity and equilibrium position of these reactions under various conditions. mdpi.com Isodesmic reactions, a computational strategy where the number and type of bonds are conserved on both sides of the reaction, can be used to achieve higher accuracy in calculating enthalpies of formation for copper iodide species. nih.gov

The following table outlines the types of thermochemical data that can be obtained for this compound reactions using computational methods.

Thermodynamic ParameterComputational MethodSignificance in this compound Chemistry
Enthalpy of Formation (ΔHf°)DFT, G2/G3 TheoryDetermines the intrinsic stability of the compound.
Gibbs Free Energy of Reaction (ΔG)DFTPredicts the spontaneity and equilibrium of reactions.
Activation Energy (Ea)DFT (Transition State Search)Provides insight into reaction kinetics and mechanism.
Bond Dissociation Energy (BDE)DFTIndicates the strength of the Cu-I bond.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation and interpretation. DFT and time-dependent DFT (TD-DFT) are standard methods for calculating parameters related to various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

For copper iodide systems, theoretical calculations have been used to explain their unique photophysical properties. For example, DFT calculations were performed on different copper(I) iodide clusters to rationalize their distinct luminescence thermochromism—the change in emission color with temperature. nih.gov These calculations help to understand the contributions of different ligands and the inorganic core to the molecular orbitals involved in the electronic transitions, thereby explaining the observed emission properties. nih.gov

DFT can also predict structural parameters that influence spectroscopic outcomes. For instance, calculations on low-dimensional copper(I) iodide encapsulated within nanotubes predicted Cu-Cu distances indicative of strong cuprophilic interactions, which have distinct spectroscopic signatures. rsc.orgnih.govresearchgate.net Furthermore, computational protocols have been developed using DFT to predict Electron Paramagnetic Resonance (EPR) parameters (g and A tensors) for copper(II) complexes, which are crucial for characterizing their electronic structure and coordination environment. mdpi.com Such methods could be adapted to study the hypothetical Cu(II) state in this compound.

This table presents examples of spectroscopic parameters for copper iodide systems that can be predicted computationally.

Spectroscopic TechniquePredicted ParametersComputational MethodRelevance to this compound Research
UV-Vis/LuminescenceExcitation Energies, Emission Wavelengths, Oscillator StrengthsTD-DFTUnderstanding electronic transitions and photophysical properties. nih.gov
EPRg-tensor, Hyperfine Coupling Constants (A-tensor)DFTCharacterizing the electronic structure of paramagnetic Cu(II) centers. mdpi.com
Vibrational (IR/Raman)Vibrational Frequencies and IntensitiesDFTIdentifying molecular structure and bonding.
NMRChemical Shifts, Coupling ConstantsDFT (with GIAO method)Probing the local chemical environment of atoms.

Machine Learning and Artificial Intelligence Applications in this compound Research

A notable application is the machine learning-guided discovery of high-performance copper(I)-iodide cluster scintillators for X-ray imaging. researchgate.net Given the immense design space created by combining different inorganic cores and organic ligands, conventional experimental approaches are challenging. researchgate.net In this context, ML models were developed to predict the performance of potential scintillator materials. By combining base learning models with fused features, researchers achieved a high coefficient of determination (0.88), enabling the successful identification of a new, high-performance Cu(I)-I cluster scintillator. researchgate.net

AI/ML Application AreaSpecific TechniquePotential Impact on this compound Research
Materials DiscoveryGenerative Models, Adaptive DesignAccelerated identification of novel copper iodide clusters with targeted optical or electronic properties. innovations-report.comresearchgate.net
Property PredictionDeep Neural Networks, Support Vector MachinesRapid screening of candidate structures by predicting stability, spectroscopic signatures, and reactivity. otilumionics.com
Mechanism AnalysisUnsupervised Learning (Clustering)Identifying patterns and correlations in large datasets from simulations to uncover reaction mechanisms.
Experimental AutomationBayesian OptimizationGuiding the synthesis process by suggesting optimal reaction conditions to achieve desired material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diiodocopper, and how do reaction conditions influence yield and purity?

  • Methodology : this compound synthesis typically involves direct reaction of copper metal with iodine in anhydrous solvents (e.g., acetonitrile). To optimize yield, systematically vary parameters like temperature (50–100°C), iodine stoichiometry (1:1 to 1:2 molar ratio), and reaction time (2–24 hours). Monitor purity via X-ray diffraction (XRD) and elemental analysis . For reproducibility, ensure inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology : Use XRD for crystal structure determination, Raman spectroscopy to confirm Cu–I vibrational modes (~200–300 cm⁻¹), and UV-Vis spectroscopy to study electronic transitions. Pair with X-ray photoelectron spectroscopy (XPS) to verify oxidation states (Cu⁺ and I⁻). Cross-reference data with computational simulations (DFT) for validation .

Q. How does this compound’s solubility in polar vs. nonpolar solvents affect its reactivity in cross-coupling reactions?

  • Methodology : Conduct solubility tests in solvents like DMSO, THF, and toluene. Use nuclear magnetic resonance (NMR) to track ligand exchange dynamics. Correlate solubility with catalytic activity in Ullmann or Goldberg reactions by measuring reaction rates (e.g., via GC-MS) under identical conditions .

Advanced Research Questions

Q. What computational methods best predict this compound’s thermodynamic stability and ligand-binding energetics?

  • Methodology : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (LANL2DZ for Cu/I). Calculate Gibbs free energy changes for ligand substitution reactions. Validate with experimental calorimetry data. Address discrepancies by adjusting solvation models (e.g., COSMO-RS) .

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

  • Methodology : Perform meta-analysis of literature data (e.g., turnover numbers, substrate scope). Identify confounding variables like impurities (e.g., CuI₃ byproducts) or moisture sensitivity. Replicate key studies under controlled conditions, using in-situ IR to monitor intermediate species .

Q. What strategies mitigate this compound’s oxidative degradation in aerobic environments?

  • Methodology : Test stabilizing ligands (e.g., phosphines, N-heterocyclic carbenes) via cyclic voltammetry to measure oxidation potentials. Compare shelf-life in argon vs. air using accelerated aging tests (40°C/75% RH). Characterize degradation products with mass spectrometry .

Q. How do crystallographic defects in this compound influence its electronic conductivity?

  • Methodology : Synthesize single crystals via slow evaporation, introducing controlled defects (e.g., vacancies via non-stoichiometric ratios). Use scanning tunneling microscopy (STM) to map defect sites and four-probe resistivity measurements to correlate defects with conductivity .

Methodological Frameworks for Research Design

  • PICOT Framework (Population, Intervention, Comparison, Outcome, Time):
    • Example: "In this compound-mediated aryl amination (Population), how does ligand choice (Intervention) compared to ligand-free conditions (Comparison) affect reaction yield (Outcome) over 24 hours (Time)?" .
  • PEO Framework (Population, Exposure, Outcome):
    • Example: "Among CuI₂ nanoparticles (Population), does exposure to UV light (Exposure) alter catalytic cycle kinetics (Outcome)?" .

Data Analysis and Validation

  • Address data variability using multivariate regression to isolate key factors (e.g., temperature vs. solvent effects) .
  • For contradictory findings, apply Bayesian statistics to weigh evidence quality (e.g., prior probability of measurement errors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.